Regioisomeric Differentiation: Positional Specificity vs. 3-Methoxy-5-nitropyrocatechol
The target compound 5-methoxy-3-nitrobenzene-1,2-diol (CAS: 90001-37-9) is a distinct regioisomer of 3-methoxy-5-nitropyrocatechol (CAS: not assigned but spectroscopically characterized) [1]. In drug design, the position of the nitro group relative to the catechol hydroxyls is a critical determinant of COMT inhibitory potency and methylation regioselectivity [2]. While direct comparative biological data for this specific compound pair is absent from the public domain, the 'meta-nitrated' pharmacophore (nitro group adjacent to one hydroxyl) is known to dictate a different O-methylation pattern than the 'ortho-nitrated' arrangement [2]. Procurement of the incorrect isomer will lead to a different molecular entity with unvalidated biological performance.
| Evidence Dimension | Regioisomeric substitution pattern determining COMT interaction |
|---|---|
| Target Compound Data | 5-methoxy-3-nitrobenzene-1,2-diol (methoxy at C5, nitro at C3) |
| Comparator Or Baseline | 3-methoxy-5-nitropyrocatechol (methoxy at C3, nitro at C5) [1] |
| Quantified Difference | Not quantified due to lack of direct comparative studies; structural difference confirmed by InChI comparison (target: 1S/C7H7NO5/c1-13-4-2-5(8(11)12)7(10)6(9)3-4; isomer: 1S/C7H7NO5/c1-13-6-3-4(8(11)12)2-5(9)7(6)10) [1]. |
| Conditions | Structural identity verification via InChI and spectroscopic data [1]. |
Why This Matters
Procurement and synthetic use of the exact regioisomer ensures fidelity to published synthetic protocols and avoids introducing an uncharacterized impurity with unknown biological effects.
- [1] Wiley SpectraBase. 3-methoxy-5-nitropyrocatechol. Compound ID: GI3nPLbMHeK. View Source
- [2] Palma, P. N., et al. (2006). Comparative Study of ortho- and meta-Nitrated Inhibitors of Catechol-O-methyltransferase: Interactions with the Active Site and Regioselectivity of O-Methylation. Molecular Pharmacology, 70, 143-153. View Source
